molecular formula C₁₆¹³C₂H₃₇D₂NO₃ B030863 D-ribo-Phytosphingosine-13C2,d2 CAS No. 237757-10-7

D-ribo-Phytosphingosine-13C2,d2

Cat. No.: B030863
CAS No.: 237757-10-7
M. Wt: 321.5 g/mol
InChI Key: AERBNCYCJBRYDG-OZKODUJJSA-N
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Preparation Methods

Chemical Reactions Analysis

NBI77860 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

NBI77860 exerts its effects by selectively blocking the corticotropin-releasing factor receptor 1 (CRF1) at the pituitary gland. This blockade decreases the release of adrenocorticotropic hormone (ACTH), which in turn reduces the production of adrenal steroids, including androgens. This mechanism helps alleviate the symptoms associated with stress and anxiety-related disorders, as well as congenital adrenal hyperplasia .

Comparison with Similar Compounds

NBI77860 is unique in its high affinity and selectivity for the CRF1 receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties, highlighting the uniqueness of NBI77860.

Properties

IUPAC Name

(2R,3S,4R)-2-amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18+/m1/s1/i15+1D2,16+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERBNCYCJBRYDG-OZKODUJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([13C@H]([C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580529
Record name (3S,4R)-2-Amino(1,2-~13~C_2_,1,1-~2~H_2_)octadecane-1,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237757-10-7
Record name (3S,4R)-2-Amino(1,2-~13~C_2_,1,1-~2~H_2_)octadecane-1,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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